molecular formula C21H23N3O4 B2834462 Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate CAS No. 1008062-42-7

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

Cat. No.: B2834462
CAS No.: 1008062-42-7
M. Wt: 381.432
InChI Key: HAGAGHDGGWDKRR-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate is a synthetic organic compound featuring a quinoxaline core substituted with methyl groups at the 6- and 7-positions, a 3-oxo group, and an acetamido-benzoate ester moiety at the 2-position. For instance, ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (C₁₉H₁₉N₃O₄, MW 353.38) shares a similar backbone but lacks the 6,7-dimethyl groups and has a para-substituted benzoate ester . The addition of methyl groups on the quinoxaline ring likely enhances lipophilicity and steric effects, which may influence binding affinity or metabolic stability .

Properties

IUPAC Name

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-28-21(27)14-7-5-6-8-15(14)23-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)22-18/h5-10,18,22H,4,11H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGAGHDGGWDKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with specific reagents under controlled conditions . The process typically involves the use of solvents like DMSO and catalysts to facilitate the reaction. The compound is often purified using techniques such as HPLC to ensure high purity levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and minimize side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can produce tetrahydroquinoxaline compounds .

Scientific Research Applications

Biological Activities

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Studies indicate that compounds containing quinoxaline derivatives demonstrate notable antimicrobial properties. This compound's structure may enhance its effectiveness against various pathogens.
  • Anticancer Potential : Research has shown that quinoxaline derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties due to its structural characteristics.
  • Anti-inflammatory Effects : Some studies suggest that quinoxaline derivatives possess anti-inflammatory properties. This could make the compound useful in treating inflammatory diseases.

Medicinal Chemistry Applications

The compound's unique structure allows for various modifications that can lead to the development of new pharmaceuticals:

  • Drug Design : The ability to modify the quinoxaline core opens avenues for designing new drugs targeting specific diseases.
  • Prodrug Development : this compound can be evaluated as a prodrug to improve the bioavailability of active pharmaceutical ingredients.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of similar compounds:

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Anticancer PropertiesInhibition of proliferation in various cancer cell lines.
Anti-inflammatory ActivityReduction of inflammatory markers in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

Key structural differences among analogs include:

  • Benzoate vs. Thiophene Core: Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate (CAS 307519-88-6) replaces the benzene ring with a thiophene core.
  • Substituent Position on Benzoate: Ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 474006-27-4) has a para-substituted acetamido group, whereas the target compound is ortho-substituted. Ortho substitution may introduce steric hindrance, affecting molecular conformation and intermolecular interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors
Ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate C₁₉H₁₉N₃O₄ 353.38 2.81 3 7
Ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate C₂₁H₂₃N₃O₄ 381.42 ~3.1* 3 7
Ethyl 2-(6,7-dimethyl-3-oxo...thiophene-3-carboxylate C₂₁H₂₃N₃O₄S 413.49 ~3.5* 3 6
[2-(6,7-Dimethyl-3-oxo...)acetyl]urea C₁₃H₁₇N₅O₃ 291.31 ~1.8* 4 5

*Estimated logP values based on structural analogs.

  • Lipophilicity: The 6,7-dimethylquinoxaline derivatives (e.g., CAS 474006-27-4) exhibit higher logP values than non-methylated analogs due to increased hydrophobicity . The thiophene-based compound (CAS 307519-88-6) has the highest logP (estimated ~3.5), attributed to the sulfur atom and additional methyl groups .
  • Hydrogen Bonding: Urea derivatives (e.g., [2-(6,7-dimethyl-3-oxo...)acetyl]urea) show increased H-bond donors (4 vs.

Biological Activity

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate, also known as NMDI14, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H25N3O4S
Molecular Weight415.51 g/mol
CAS Number307519-88-6
Density1.250 ± 0.06 g/cm³ (Predicted)
SolubilityDMSO: ≥ 25 mg/mL (60.17 mM)
Boiling Point658.8 ± 55.0 °C (Predicted)
Storage Temp.2-8 °C

Synthesis

The synthesis of NMDI14 involves several steps that typically utilize carbon–carbon and carbon–heteroatom bond-forming reactions under environmentally friendly conditions. Recent advancements in synthetic methodologies have highlighted the importance of green chemistry in producing such compounds efficiently .

NMDI14 exhibits a variety of biological activities primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : Research indicates that NMDI14 shows significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
  • Antitumor Effects : Studies have demonstrated that NMDI14 can inhibit the proliferation of cancer cells in vitro. The compound appears to induce apoptosis in tumor cells through the activation of caspase pathways .
  • Neuroprotective Properties : Preliminary studies suggest that NMDI14 may offer neuroprotection by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .
  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, thus contributing to reduced inflammation in various models .

Study on Antimicrobial Efficacy

A study published in Heterocycles evaluated the antimicrobial activity of NMDI14 against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, demonstrating its potential as an antimicrobial agent .

Antitumor Activity Assessment

In a cell line study assessing the antitumor effects of NMDI14 on human breast cancer cells (MCF-7), the compound induced significant cell death at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as a chemotherapeutic agent .

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